molecular formula C20H14F3N5O2S B2729411 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 893931-22-1

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2729411
CAS No.: 893931-22-1
M. Wt: 445.42
InChI Key: SLOGNWMEGNPYHQ-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a thiocarbonyl group, which is further connected to a trifluoromethoxyphenyl moiety. Its intricate structure and functional groups make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin-4-yl group can be reduced under specific conditions.

  • Substitution: : The phenyl and trifluoromethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing electrophiles like alkyl halides or nucleophiles such as amines.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced pyrazolo[3,4-d]pyrimidin-4-yl derivatives.

  • Substitution: : Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its interaction with biological targets can provide insights into enzyme mechanisms and receptor-ligand interactions.

Medicine

Medically, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share the pyrazolo[3,4-d]pyrimidin-4-yl core but differ in their substituents.

  • Trifluoromethoxyphenyl derivatives: : These compounds contain the trifluoromethoxyphenyl group but have different core structures.

Uniqueness

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-yl group and the trifluoromethoxyphenyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2S/c21-20(22,23)30-15-8-6-13(7-9-15)27-17(29)11-31-19-16-10-26-28(18(16)24-12-25-19)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOGNWMEGNPYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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